1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE
Description
1-[(4-Methylphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is a piperazine derivative featuring a 4-methylbenzyl group at position 1 and a pyridine-4-carbonyl moiety at position 3. Piperazine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. This compound’s structural attributes make it a candidate for further pharmacological evaluation, though its specific properties and applications require detailed comparison with related analogs.
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)18(22)17-6-8-19-9-7-17/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGMRHNDVCLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with piperazine to form 1-(4-methylphenylmethyl)piperazine. This intermediate is then reacted with pyridine-4-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse properties depending on their substituents. Below is a systematic comparison of the target compound with structurally related analogs from the provided evidence.
Key Observations:
- Substituent Effects on Synthesis : Yields vary significantly based on substituent complexity. For example, RA [2,4] (15% yield) has a conjugated diene and methoxy group, which may hinder synthesis compared to RA [2,5] (43% yield) with simpler substituents .
- Electronic Properties : Electron-withdrawing groups (e.g., nitro in , sulfonyl in ) increase polarity and may enhance solubility in polar solvents. The target compound’s pyridine-4-carbonyl group balances aromaticity with moderate electron withdrawal.
Physicochemical and Functional Comparisons
Table 2: Physicochemical and Functional Properties
Key Findings:
- Biological Relevance : Sulfonyl () and nitro () groups are common in drug design for target engagement but may introduce metabolic liabilities. The target compound’s pyridine moiety could offer favorable pharmacokinetics.
- Solid-State Behavior : Salt formation (e.g., ) and crystalline solids () suggest strategies to enhance stability. The target compound’s physical form remains uncharacterized but is hypothesized to be a solid.
Biological Activity
1-[(4-Methylphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, drawing on various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with substituted benzyl or pyridine carbonyl compounds. The synthetic pathway often yields high purity and good yields, making it suitable for further biological evaluations.
Anticancer Properties
Recent studies have demonstrated that piperazine derivatives exhibit significant anticancer activity. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer. For example, a related compound was reported to have an IC50 value of 18 μM in inhibiting human breast cancer cells, indicating moderate efficacy .
Table 1: Biological Activity Against Cancer Cell Lines
| Compound Name | IC50 (μM) | Cancer Type |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound (5e) | 18 | Human Breast Cancer (MCF-7) |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibitors like the studied piperazine derivatives can enhance the cleavage of PARP1 and increase apoptosis in cancer cells, as evidenced by increased CASPASE 3/7 activity .
Pharmacological Profile
The pharmacological profile of this compound suggests it may interact with various biological targets:
- PARP Inhibition : As noted, this compound may inhibit PARP activity, leading to increased DNA damage in cancer cells.
- Cell Viability Reduction : Studies indicate that related compounds significantly reduce cell viability in cancer cell lines through apoptotic pathways.
- Selectivity : The selectivity of these compounds for cancerous over normal cells is an area of ongoing research.
Case Studies
Several case studies have focused on the biological effects of piperazine derivatives:
- Study on Breast Cancer Cells : A study demonstrated that piperazine-based compounds could induce apoptosis in MCF-7 breast cancer cells through PARP inhibition and subsequent DNA damage response mechanisms .
- In Vitro Evaluations : Various derivatives have been tested for their antibacterial and anticancer properties, indicating a broad spectrum of biological activity that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
